molecular formula C13H9ClO2S B2528071 3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid CAS No. 950094-47-0

3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid

Cat. No.: B2528071
CAS No.: 950094-47-0
M. Wt: 264.72
InChI Key: GUKPVMOALKYEQU-UHFFFAOYSA-N
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Description

3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid (CAS 2230610-00-9) is a high-purity chemical compound with the molecular formula C13H9ClO2S and a molecular weight of 264.73 g/mol . This compound features a (E)-prop-2-enoic acid (also known as acrylic acid) group linked to a 5-aryl-thiophene core, a structural motif prevalent in the development of novel bioactive molecules and functional materials . The chlorophenyl-thiophene scaffold is of significant interest in medicinal chemistry for constructing potential pharmacologically active molecules, as similar structures are often explored for their antiviral, anti-inflammatory, and anticancer properties . Furthermore, the conjugated system comprising the thiophene and acrylic acid groups makes this compound a valuable intermediate in materials science, particularly in the synthesis of organic electronic materials and as a building block for more complex heterocyclic systems . It is supplied strictly for research and development purposes. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKPVMOALKYEQU-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(S2)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol under reflux conditions. The resulting intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of piperidine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Thiophene Derivatives

(a) Bromophenyl Analog: 3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic Acid
  • Molecular Formula : C₁₃H₉BrO₂S
  • Molecular Weight : 309.18 g/mol (vs. ~264.7 g/mol for the chlorinated analog)
  • No experimental data on bioactivity or crystallography are available, but bromine’s larger atomic radius may alter steric effects in binding pockets .
(b) Fluorophenyl Derivatives: (2E)-3-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic Acid
  • Molecular Formula : C₁₀H₁₀F₄N₂O₅
  • Key Differences : The fluorophenyl group and pyrazole ring introduce distinct electronic effects (strong electron-withdrawing fluorine) and hydrogen-bonding capabilities. Fluorine’s small size and high electronegativity may improve metabolic stability compared to chlorine .

Heterocyclic Variants

(a) Thiazole Derivative: (2E)-3-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enoic Acid
  • Molecular Formula: C₁₃H₁₀ClNO₃S
  • Properties : The thiazole ring replaces thiophene, introducing a nitrogen atom that enhances hydrogen-bond acceptor capacity. Predicted pKa = 4.53, suggesting moderate acidity comparable to the target compound. Density (1.446 g/cm³) and boiling point (521.2°C) were computationally estimated .
(b) Triazole Derivative: {[5-[(4-Chlorophenoxy)methyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetic Acid
  • Molecular Formula : C₁₅H₁₆ClN₃O₃S
  • Key Differences : The triazole ring and additional substituents (e.g., propenyl group) increase molecular complexity and weight (353.82 g/mol). This compound’s sulfur-containing side chain may enhance metal-binding properties, relevant for enzyme inhibition .

Computational and Experimental Insights

  • DFT Studies : The B3LYP/6-311G(d,p) method has been applied to similar compounds (e.g., 3-(2-chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one) to predict electronic properties, vibrational spectra, and reactive sites. Such methods could elucidate the target compound’s charge distribution and stability .

Biological Activity

3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid is a compound of increasing interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring and a prop-2-enoic acid moiety , with a 4-chlorophenyl group enhancing its chemical properties. The molecular formula is C13H9ClO2SC_{13}H_9ClO_2S, and it has a molecular weight of approximately 264.73 g/mol. The presence of the chlorophenyl group significantly influences its biological activity, making it a subject of interest for various applications in pharmaceuticals and materials science.

PropertyValue
Molecular FormulaC13H9ClO2S
Molecular Weight264.73 g/mol
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in organic solvents

Antifungal Activity

Research indicates that this compound exhibits notable antifungal activity . Similar compounds have demonstrated effectiveness against various fungal strains, suggesting that this compound may also possess significant antifungal properties.

Molecular docking studies have been employed to understand how this compound interacts with biological targets. These studies reveal binding affinities with specific enzymes or receptors, providing insights into its potential therapeutic uses. For instance, the compound's ability to inhibit fungal growth may be linked to its interaction with enzymes involved in cell wall synthesis.

Case Studies

  • Inhibition of Type III Secretion System (T3SS) :
    A study demonstrated that compounds similar to this compound can inhibit the secretion of virulence factors in pathogenic bacteria. High concentrations (50 μM) resulted in approximately 50% inhibition of secretion, indicating potential use as an antibacterial agent against Gram-negative pathogens .
  • Anticancer Properties :
    Preliminary studies have suggested that derivatives of thiophene compounds exhibit anti-proliferative activity against various cancer cell lines. This suggests that this compound may also have potential as an anticancer agent, warranting further investigation into its efficacy and mechanism .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Table 2: Comparison of Similar Compounds

Compound NameKey FeaturesBiological Activity
1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-oneContains multiple chlorinated phenyl groupsNotable antifungal activity
3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-oneSimilar thiophene structurePotential use in nonlinear optics
3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acidSulfur-containing moietyDifferent reactivity profile

These comparisons highlight the unique aspects of this compound, particularly its combination of functional groups and potential applications across various fields.

Q & A

What synthetic routes are most effective for producing 3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid with high stereochemical purity?

Basic Research Question
The compound can be synthesized via Suzuki-Miyaura cross-coupling between 5-bromothiophene-2-carboxylic acid derivatives and 4-chlorophenylboronic acid, followed by Heck coupling to introduce the propenoic acid moiety. Critical parameters include palladium catalyst selection (e.g., Pd(PPh₃)₄) and strict oxygen-free conditions to prevent homocoupling byproducts . For stereochemical control, utilize (E)-selective Heck reaction conditions with tert-butyl acrylate as the olefin source, achieving >95% isomer purity through fractional crystallization .

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Advanced Research Question
X-ray crystallography is definitive for confirming stereochemistry and intermolecular interactions. For example, Acta Crystallographica studies of analogous (E)-3-(4-chlorophenyl)propenoic acid derivatives reveal planar conformations stabilized by intramolecular hydrogen bonding between the carboxylic acid and thiophene sulfur . Pair this with NMR (¹H-¹³C HMBC) to validate conjugation patterns and DFT calculations (B3LYP/6-311+G(d,p)) to model electronic transitions .

What experimental strategies address discrepancies in reported anti-inflammatory activity across studies?

Advanced Research Question
Standardize assays using primary murine macrophages (RAW264.7) for TNF-α/IL-6 suppression under LPS-induced inflammation. Compare dose-response curves (5–100 µM) while controlling for metabolic stability (e.g., liver microsomal assays). Conflicting data may arise from variations in cell permeability; address this via logP optimization (target 2.5–3.5) using prodrug esterification .

What methodologies effectively elucidate the compound’s mechanism of action in enzyme inhibition?

Advanced Research Question
Use surface plasmon resonance (SPR) to measure binding kinetics with COX-2 or 5-LOX enzymes. Molecular docking (AutoDock Vina) can predict binding poses, guided by crystallographic data from related thiophene-carboxylic acid inhibitors . Validate via site-directed mutagenesis of key residues (e.g., Arg120 in COX-2) to confirm interaction sites .

How to design derivatives for structure-activity relationship (SAR) studies targeting improved potency?

Advanced Research Question
Modify substituents systematically:

PositionModificationBiological Impact
Thiophene C5Replace Cl with CF₃ or OCH₃Enhanced lipophilicity/enzyme affinity
Propenoic acidEsterification (ethyl, benzyl)Improved membrane permeability
Phenyl ringIntroduce ortho-NO₂ or para-SO₂NH₂Polar interactions with catalytic pockets

Evaluate using in silico ADMET predictions (SwissADME) before synthesis .

What analytical protocols ensure reliable quantification of the compound in biological matrices?

Basic Research Question
Develop a reversed-phase HPLC method:

  • Column: C18 (5 µm, 250 × 4.6 mm)
  • Mobile phase: 0.1% HCOOH in H₂O:MeCN (60:40 → 20:80 gradient)
  • Detection: UV at 254 nm (ε = 12,500 M⁻¹cm⁻¹)
    Validate per ICH guidelines (linearity R² >0.999, LOQ 0.1 µg/mL) .

How to mitigate poor aqueous solubility for in vivo pharmacokinetic studies?

Basic Research Question
Employ cyclodextrin inclusion complexes (e.g., HP-β-CD at 10% w/v) or nanoemulsion formulations (Labrafil® MCM/PEG-400). For proof of concept, compare plasma Cmax in Sprague-Dawley rats (10 mg/kg oral dose) between free acid and sodium salt forms .

What computational tools predict metabolic hotspots to guide structural optimization?

Advanced Research Question
Use GLORY meta-server for phase I metabolism prediction and MetaSite 6.0 to identify vulnerable sites (e.g., thiophene α-C). Prioritize blocking methyl groups at metabolic soft spots while maintaining potency .

How to resolve crystallization challenges for X-ray quality crystals?

Basic Research Question
Optimize solvent systems via vapor diffusion: Dissolve in DMF:EtOH (1:3), then expose to hexane vapor at 4°C. For stubborn cases, employ seeding with microcrystals from antisolvent addition (water) .

Which in vitro models best assess potential off-target effects in CNS applications?

Advanced Research Question
Screen against hERG (patch-clamp IC50), CYP3A4 inhibition (luminescent assay), and blood-brain barrier permeability (MDCK-MDR1 monolayers, Papp >5 × 10⁻⁶ cm/s). Cross-validate with zebrafish neurotoxicity models .

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